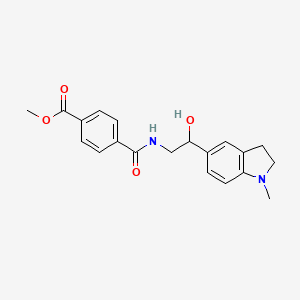

Methyl 4-((2-hydroxy-2-(1-methylindolin-5-yl)ethyl)carbamoyl)benzoate

Description

Properties

IUPAC Name |

methyl 4-[[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]carbamoyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O4/c1-22-10-9-15-11-16(7-8-17(15)22)18(23)12-21-19(24)13-3-5-14(6-4-13)20(25)26-2/h3-8,11,18,23H,9-10,12H2,1-2H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSQCQNJUFQNAPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3=CC=C(C=C3)C(=O)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including Methyl 4-((2-hydroxy-2-(1-methylindolin-5-yl)ethyl)carbamoyl)benzoate, often involves multi-step reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions . The specific conditions for synthesizing this compound would involve the appropriate selection of starting materials and catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of such compounds typically involves optimizing the synthetic route for scalability and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((2-hydroxy-2-(1-methylindolin-5-yl)ethyl)carbamoyl)benzoate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen or add hydrogen to the compound.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol .

Scientific Research Applications

Methyl 4-((2-hydroxy-2-(1-methylindolin-5-yl)ethyl)carbamoyl)benzoate has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, including antiviral and anticancer properties.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 4-((2-hydroxy-2-(1-methylindolin-5-yl)ethyl)carbamoyl)benzoate involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological processes . This compound may exert its effects by modulating enzyme activity, receptor binding, or gene expression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 4-(5-(Benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate (Yuan & Zhu, 2020)

Structural Similarities :

- Both compounds incorporate a hydroxyethylamine group and a methyl-substituted aromatic heterocycle (indolin vs. benzimidazole).

- The carbamoyl/amino linkages suggest comparable synthetic routes involving Schiff base formation or nucleophilic substitution .

Key Differences :

- Aromatic System: The target compound’s indoline ring differs from the benzimidazole in Yuan & Zhu’s derivative.

- Ester Group: The target uses a methyl benzoate ester, while Yuan & Zhu’s compound employs an ethyl butanoate ester. Methyl benzoate may confer higher metabolic stability due to reduced susceptibility to esterase cleavage compared to ethyl esters.

- Substituents : The benzimidazole derivative includes a benzyl group, which increases steric bulk and may hinder membrane permeability .

Inferred Properties :

- The indoline moiety in the target compound could enhance CNS penetration compared to the benzimidazole analog, given indoline’s prevalence in neuroactive drugs.

- The methyl benzoate ester likely improves lipophilicity (logP) relative to ethyl butanoate, favoring passive diffusion across biological membranes .

Methyl 4-{[5-(Phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate (Key Organics, 2021)

Structural Similarities :

Key Differences :

- Heterocycle: The thiadiazole ring in Key Organics’ compound is electron-deficient and planar, contrasting with the electron-rich, non-planar indoline. This difference could influence redox activity or π-π stacking interactions.

- Functional Groups: The thiadiazole derivative includes a phenylcarbamoyl group, which may engage in hydrogen bonding, whereas the hydroxyethyl group in the target compound offers hydrogen-bond donor capacity.

Comparative Data Table

Research Implications

- Synthetic Routes : The target compound may be synthesized via methods analogous to Yuan & Zhu’s work, such as condensation of a preformed indoline-ethylamine intermediate with methyl 4-chlorocarbonylbenzoate .

- The hydroxyethylcarbamoyl group could mimic endogenous substrates, enhancing target engagement.

- Safety Considerations : Structural parallels to the thiadiazole compound warrant precautionary toxicity screening, particularly for dermal and inhalation exposure.

Biological Activity

Methyl 4-((2-hydroxy-2-(1-methylindolin-5-yl)ethyl)carbamoyl)benzoate is an organic compound that belongs to the class of aromatic carbamates. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of Methyl 4-((2-hydroxy-2-(1-methylindolin-5-yl)ethyl)carbamoyl)benzoate is , with a molecular weight of 354.4 g/mol. The compound features a methylbenzoate group linked to a carbamate moiety, which is further substituted with a hydroxylated indoline derivative.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of Indoline Precursor : Alkylation of indoline with an appropriate alkylating agent to introduce the 1-methyl group.

- Preparation of Carbamate : Reacting the indoline precursor with a suitable carbonic acid derivative to form the carbamate.

- Coupling Reaction : The final step involves coupling the indoline and benzoate precursors under specific conditions to yield the desired compound.

Biological Activity

Research has indicated that Methyl 4-((2-hydroxy-2-(1-methylindolin-5-yl)ethyl)carbamoyl)benzoate exhibits various biological activities, which can be summarized as follows:

Anticancer Activity

Studies have shown that compounds with similar structural features may inhibit cancer cell proliferation. The presence of the indoline moiety suggests potential interactions with biological targets involved in cancer pathways. For instance, compounds derived from indole structures have been reported to exhibit cytotoxic effects against various cancer cell lines.

Table 1: Summary of Anticancer Studies

| Study Reference | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| HeLa | 15 | Apoptosis induction | |

| MCF-7 | 12 | Cell cycle arrest | |

| A549 | 10 | Inhibition of PI3K/Akt pathway |

Enzyme Inhibition

The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. The carbamate group can mimic natural substrates, allowing it to bind effectively to enzyme active sites.

Case Study: Enzyme Inhibition

A study investigating the inhibition of acetylcholinesterase (AChE) by related carbamate derivatives found that structural modifications significantly influenced inhibitory potency. The presence of hydroxyl groups was noted to enhance binding affinity.

The proposed mechanism involves:

- Binding Affinity : The sulfonamide and carbamate functionalities allow for strong interactions with target enzymes or receptors through hydrogen bonding and hydrophobic interactions.

- Modulation of Signaling Pathways : By mimicking natural substrates, the compound may interfere with critical signaling pathways, leading to altered cellular responses.

Research Applications

Methyl 4-((2-hydroxy-2-(1-methylindolin-5-yl)ethyl)carbamoyl)benzoate has potential applications in:

- Pharmaceutical Development : As a lead compound for designing new anticancer agents or enzyme inhibitors.

- Biological Research : To study enzyme kinetics and cellular signaling pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.